

physical and chemical properties of (S)-tetrahydroberberine

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An In-depth Technical Guide to (S)-Tetrahydroberberine

Introduction

(S)-Tetrahydroberberine (THB), also known as **canadine**, is a naturally occurring isoquinoline alkaloid found in plants of the *Berberis* and *Corydalis* genera.^{[1][2]} It is the fully reduced form of berberine and exhibits a distinct and significant pharmacological profile.^[1] Unlike the cytotoxic effects observed with berberine, tetrahydroberberine shows little cytotoxicity and instead possesses potent antioxidant, neuroprotective, and anti-inflammatory properties.^{[1][3]} This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-tetrahydroberberine, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

(S)-Tetrahydroberberine is a chiral molecule with the systematic name (S)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-benzo[g][1][4]benzodioxolo[5,6-a]quinolizine.^[1] The saturation of the central quinolizine ring system results in a non-planar, bent conformation.^[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₂₀ H ₂₁ NO ₄ | [1][5] |
| Molecular Weight | 339.39 g/mol | [5][6] |
| Appearance | Pale-yellow–brown needles | [1] |
| Melting Point | 174–176 °C (447–449 K) for (±)-racemate | [1] |
| Solubility | DMSO: 6 mg/mL (17.67 mM) | [6] |
| UV (in EtOH) | λ _{max} at 285 nm (for a derivative) | [4] |
| Chirality | Contains chiral centers at N7 and C13a | [1] |

Experimental Protocols

Synthesis of (±)-Tetrahydroberberine via Reduction

A common and efficient method for synthesizing tetrahydroberberine is through the chemical reduction of berberine. The following protocol is adapted from established procedures.[1][4][7]

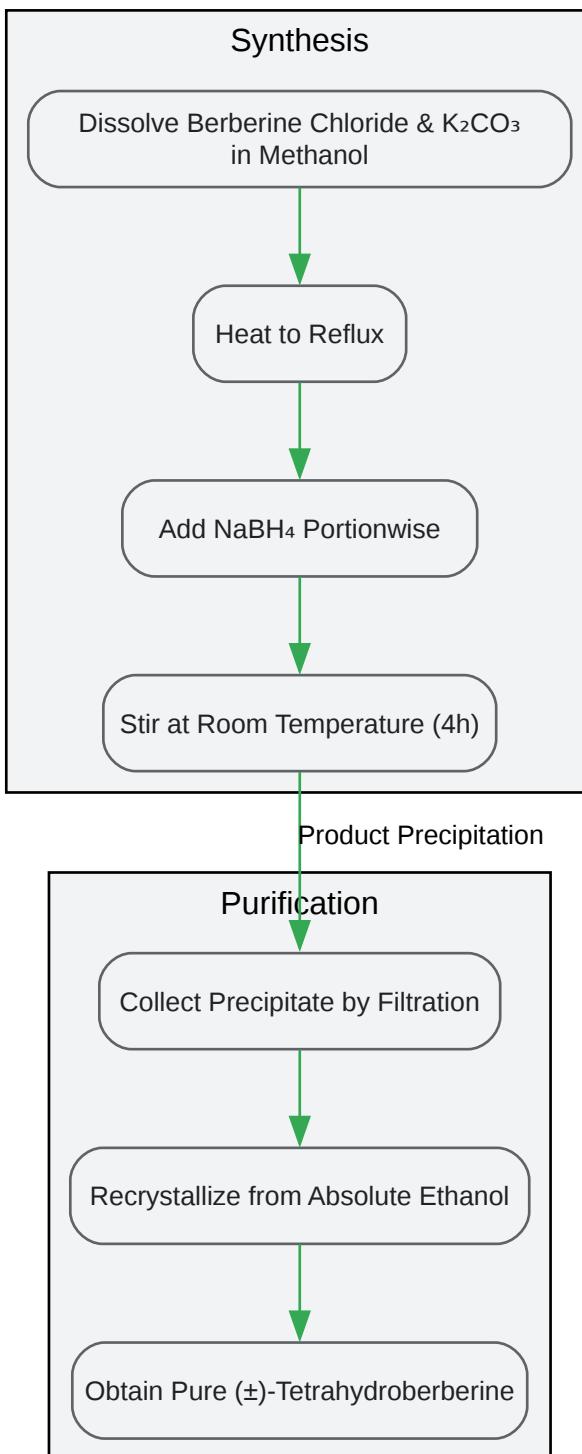
Materials:

- Berberine chloride
- Methanol (MeOH)
- Potassium carbonate (K₂CO₃)
- Sodium borohydride (NaBH₄)
- Absolute Ethanol (EtOH)

Procedure:

- A solution of berberine chloride (10 mmol) and potassium carbonate (26 mmol) in methanol (125 ml) is heated to a reflux with stirring.[1]
- Solid sodium borohydride (10 mmol) is added portionwise to the refluxing solution. The reaction mixture will become homogeneous.[1]
- The mixture is allowed to reflux for an additional 20 minutes.[1]
- Stirring is continued for an additional 4 hours at ambient temperature, during which the product precipitates.[1]
- The precipitated product is collected by filtration.[1]
- The crude product is purified by recrystallization from absolute ethanol (400 ml) to yield pale-yellow–brown needles of (\pm)-tetrahydroberberine (approx. 77% yield).[1]

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis and purification of (±)-tetrahydroberberine.

Chiral Separation and Analysis

To isolate the (S)-enantiomer and perform quantitative analysis, chiral high-performance liquid chromatography (HPLC) is employed.[\[8\]](#)

Instrumentation & Conditions:

- Column: Chiral®-AD[\[8\]](#)
- Mobile Phase: Methanol:Ethanol (80:20, v/v)[\[8\]](#)
- Flow Rate: 0.4 ml/min[\[8\]](#)
- Detection: UV at 230 nm[\[8\]](#)
- Quantification Range: 0.01-5.0 µg/ml[\[8\]](#)

Procedure:

- Prepare standard solutions of racemic tetrahydroberberine in the mobile phase.
- Prepare plasma or tissue samples by protein precipitation or liquid-liquid extraction.
- Inject the prepared sample into the HPLC system.
- The enantiomers, (+)-THB and (-)-THB ((S)-THB), will be separated on the chiral column.
- Quantify the peaks by comparing their area to the calibration curves constructed from the standard solutions.[\[8\]](#)

A variety of other analytical methods, including thin-layer chromatography (TLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are also used for the characterization and analysis of tetrahydroberberine and its derivatives.[\[4\]](#)[\[9\]](#)[\[10\]](#)

Biological Activity and Signaling Pathways

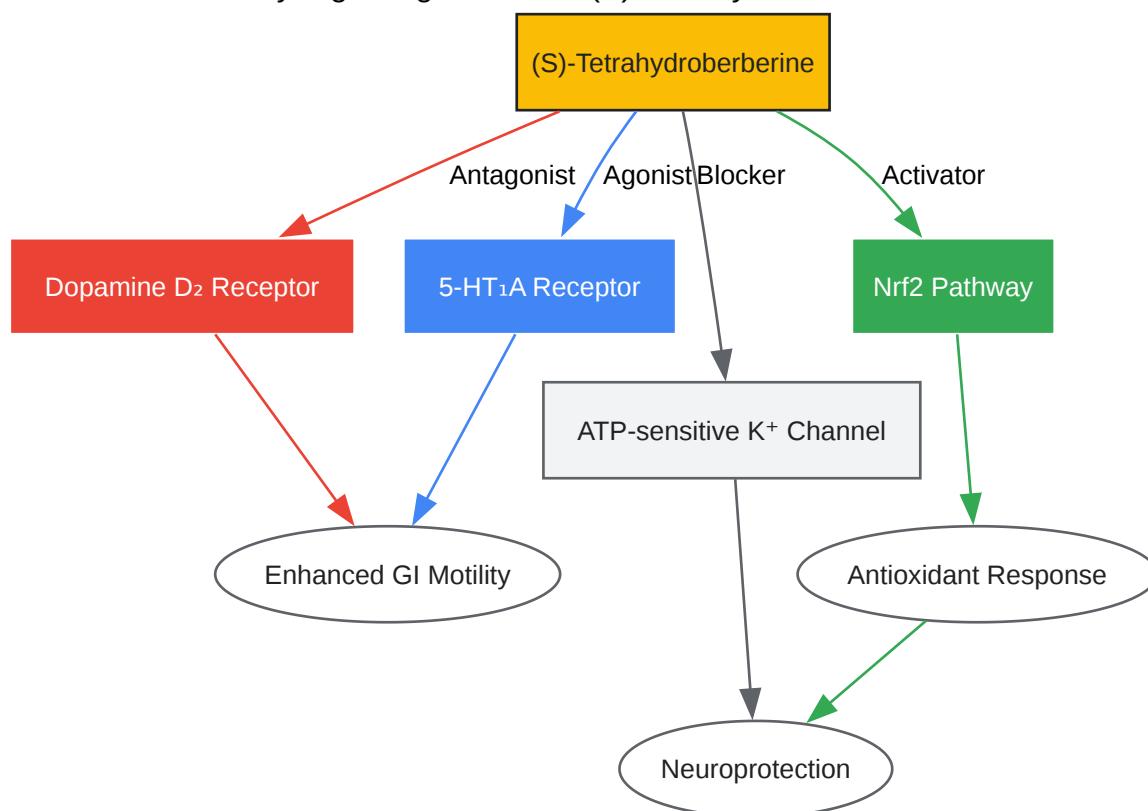
(S)-Tetrahydroberberine exhibits a wide range of pharmacological activities, primarily impacting the central nervous and cardiovascular systems. Its mechanisms of action are multifaceted, involving interactions with several key receptors and ion channels.

Neuropharmacological Effects

The neuroprotective effects of THB are attributed to several mechanisms:

- Dopamine and Serotonin Receptor Modulation: THB acts as a dopamine D₂ receptor antagonist ($pKi = 6.08$) and a 5-HT_{1A} receptor agonist ($pKi = 5.38$). This dual activity is believed to mediate its effects on gastrointestinal motility, making it a potential therapeutic for functional dyspepsia.[2][11]
- Ion Channel Blockade: THB blocks ATP-sensitive K⁺ channels, which may contribute to its neuroprotective role and potential application in Parkinson's disease.[1][2] It also functions as a Ca²⁺ channel blocker, which is linked to its antihypertensive and anti-arrhythmic properties.[1]
- Antioxidant Activity: THB is an effective antioxidant.[1] Recent studies suggest it can activate the Nrf2 signaling pathway, which in turn suppresses ferroptosis—a form of programmed cell death—and promotes neuronal survival after injury.[12]

Key Signaling Actions of (S)-Tetrahydroberberine



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Caption: (S)-THB interacts with multiple targets to exert its effects.

Cardiovascular and Other Effects

- Anti-arrhythmic and Antihypertensive: The ability of THB to block Ca^{2+} channels contributes to vascular muscle relaxation, leading to its use as an antihypertensive and anti-arrhythmic agent.[\[1\]](#)
- Antithrombotic: THB has been found to inhibit platelet aggregation, suggesting a protective role against thrombosis.[\[1\]](#)[\[2\]](#)
- Anti-inflammatory: In contrast to berberine, THB shows low cytotoxicity but is effective as an antioxidant, holding promise as an anti-inflammatory agent.[\[1\]](#)

Conclusion

(S)-Tetrahydroberberine is a pharmacologically active alkaloid with a promising therapeutic profile. Its distinct chemical structure and properties underpin a range of biological activities, including neuroprotection, enhancement of gastrointestinal function, and cardiovascular benefits. The detailed protocols for its synthesis and analysis, combined with a growing understanding of its molecular targets and signaling pathways, provide a solid foundation for further research and development by scientists and drug development professionals. The multifaceted mechanism of action, particularly its modulation of key neurotransmitter receptors and antioxidant pathways, marks (S)-tetrahydroberberine as a compound of significant interest for treating complex multifactorial diseases.

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